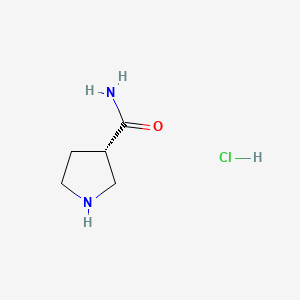

(S)-Pyrrolidine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Pyrrolidine-3-carboxamide hydrochloride is a chiral compound with significant relevance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Moderate temperatures (20-40°C)

Solvent: Aqueous or organic solvents like ethanol or methanol

Catalysts: Sometimes, catalysts like palladium on carbon (Pd/C) are used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:

Raw Material Handling: Ensuring high purity of starting materials

Reaction Monitoring: Using in-line analytical techniques like HPLC to monitor the reaction progress

Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Análisis De Reacciones Químicas

Types of Reactions: (S)-Pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

Reduction: Reduction reactions can yield primary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Reagents like alkyl halides or acyl chlorides

Major Products:

Oxidation: Carboxylic acids or amides

Reduction: Primary amines

Substitution: Various substituted pyrrolidine derivatives

Aplicaciones Científicas De Investigación

(S)-Pyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules

Biology: Studied for its potential role in enzyme inhibition and protein binding

Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mecanismo De Acción

The mechanism of action of (S)-Pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access

Receptor Modulation: Interacting with receptors to alter their signaling pathways

Comparación Con Compuestos Similares

®-Pyrrolidine-3-carboxamide hydrochloride: The enantiomer of (S)-Pyrrolidine-3-carboxamide hydrochloride, with different biological activity

Pyrrolidine-2-carboxamide hydrochloride: A structural isomer with distinct chemical properties

N-Methylpyrrolidine hydrochloride: A methylated derivative with unique reactivity

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and other specialized applications.

Actividad Biológica

(S)-Pyrrolidine-3-carboxamide hydrochloride, a chiral compound, has garnered attention for its diverse biological activities and potential applications in pharmaceutical development. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure and a carboxamide functional group. The molecular formula is C5H9ClN2O, with a molecular weight of approximately 151.59 g/mol. Its chiral nature imparts specific biological activity, influencing its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes involved in metabolic processes. For instance, it demonstrates inhibitory effects on certain proteases and kinases, which are critical in cellular signaling pathways.

- Anticancer Activity : Some derivatives of pyrrolidine compounds have shown promising anticancer properties. For example, studies involving related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a potential pathway for therapeutic development against malignancies .

- Neurological Applications : The compound has been explored for its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its interaction with serotonin receptors has been particularly noted .

The exact mechanism of action for this compound remains partially understood; however, it is believed to involve:

- Binding Interactions : The compound interacts with specific enzymes and receptors, potentially acting as an inhibitor or modulator. This interaction can alter the activity of these targets, impacting various signaling pathways within cells.

- Structural Activity Relationships (SAR) : Studies have focused on the structural modifications of related compounds to enhance their biological activity. For instance, the introduction of different substituents on the pyrrolidine ring has been shown to influence binding affinity and efficacy against specific targets .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

- Anticancer Studies : A study evaluated the cytotoxic effects of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives on A549 human lung cancer cells. The results indicated that certain derivatives significantly reduced cell viability compared to controls .

- Neurotransmitter Modulation : Research involving 2-phenyl-1H-pyrrole-3-carboxamide analogues revealed their potential as inverse agonists at serotonin receptors, suggesting that modifications to the pyrrolidine structure can enhance cognitive effects .

- Enzyme Inhibition : Investigations into enzyme inhibitors have shown that (S)-pyrrolidine derivatives can effectively inhibit viral enzymes such as those involved in hepatitis B virus replication, highlighting their potential in antiviral drug development .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be illustrated through a comparative analysis with structurally similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| (R)-Pyrrolidine-3-carboxamide | Chiral Amine | Opposite enantiomer with different activity profiles |

| Pyrrolidine-3-carboxylic acid | Carboxylic Acid | Lacks amine functionality; used as a precursor |

| 4-Piperidone | Saturated Ring | Similar cyclic structure but different reactivity due to carbonyl |

| (S)-Proline | Amino Acid | Naturally occurring; serves as a building block |

This table emphasizes how the chiral configuration of this compound contributes to its distinct biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

(3S)-pyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.